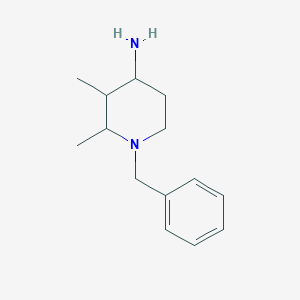
1-Benzyl-2,3-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,3-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 2 and 3 positions of the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and methylating agents.
Reaction Conditions: The piperidine ring is first methylated at the 2 and 3 positions using methylating agents under controlled conditions
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Benzyl-2,3-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-Benzyl-2,3-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,3-dimethylpiperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Benzyl-2,3-dimethylpiperidin-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Benzyl-3,3-dimethylpiperidin-4-amine and 1-Benzyl-N,4-dimethylpiperidin-3-amine share structural similarities but differ in the position and number of methyl groups.
Uniqueness: The unique arrangement of the benzyl and methyl groups in this compound contributes to its distinct chemical properties and potential applications. For instance, its specific substitution pattern may result in different biological activities or reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-benzyl-2,3-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-12(2)16(9-8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Clave InChI |
NWKPWPVTPIKZQR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCC1N)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




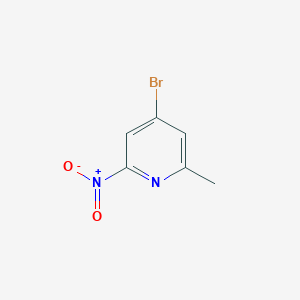

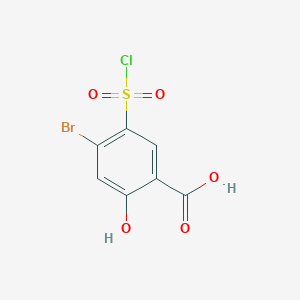
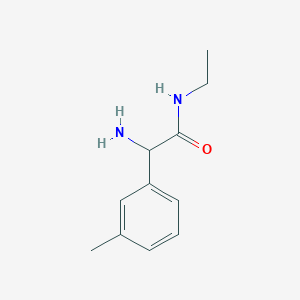
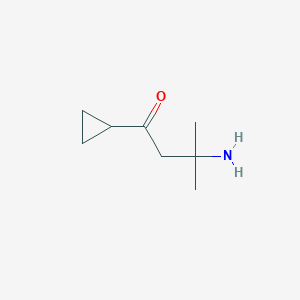
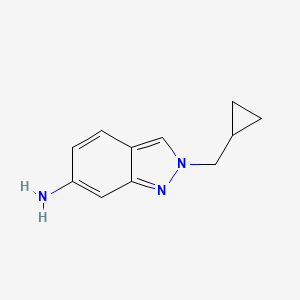
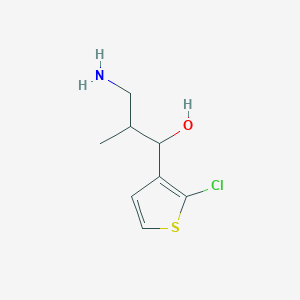

![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
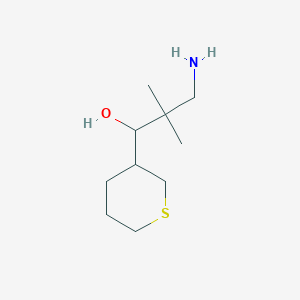
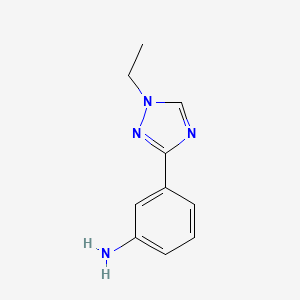
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
